5-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylpyrimidinylsulfamoyl group, and an oxazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the methoxyphenyl group, and the attachment of the methylpyrimidinylsulfamoyl group. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an electrophilic intermediate.
Attachment of the Methylpyrimidinylsulfamoyl Group: This step involves the reaction of a sulfonamide derivative with a methylpyrimidine compound under suitable conditions, such as the presence of a base and a solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
5-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound serves as a probe to investigate enzyme functions and interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The detailed molecular interactions and pathways can be elucidated through biochemical and biophysical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
- 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Comparison
Compared to similar compounds, 5-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide exhibits unique structural features that contribute to its distinct chemical reactivity and biological activity. The presence of the oxazole ring and the sulfonamide group enhances its potential as a versatile compound in medicinal chemistry and other research areas. Its unique combination of functional groups allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C22H19N5O5S |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H19N5O5S/c1-14-11-12-23-22(24-14)27-33(29,30)18-9-5-16(6-10-18)25-21(28)19-13-20(32-26-19)15-3-7-17(31-2)8-4-15/h3-13H,1-2H3,(H,25,28)(H,23,24,27) |
InChI Key |
YGTGFVCTYLRMBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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